molecular formula C10H10BrClO2 B179027 Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester CAS No. 133486-61-0

Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester

Cat. No.: B179027
CAS No.: 133486-61-0
M. Wt: 277.54 g/mol
InChI Key: MMYLSWWUUOOTSK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester (molecular formula: C₁₀H₁₀BrClO₂) is a halogenated aromatic ester characterized by a bromomethyl (-CH₂Br) group at the para position and a chlorine atom at the meta position on the benzene ring, with an ethyl ester moiety.

Properties

IUPAC Name

ethyl 4-(bromomethyl)-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYLSWWUUOOTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(bromomethyl)-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Another method involves the use of ethyl 4-bromo-3-(bromomethyl)benzoate, which is treated with sodium ethoxide in ethanol at low temperatures, followed by warming to room temperature and stirring for an extended period .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common in industrial settings.

Scientific Research Applications

Chemistry

BCBEE serves as an intermediate in synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, particularly those involving nucleophilic substitution due to its halogen substituents.

Biology

Research indicates that BCBEE has potential as a biochemical probe , interacting with specific enzymes and proteins. Notably, it has been shown to inhibit the enzyme TEM-72 by forming a stable enzyme-inhibitor complex, which could be pivotal in drug design.

Medicine

BCBEE is explored for its therapeutic properties , including:

  • Antimicrobial Activity: Effective against pathogens like Cytospora mandshurica and Coniella diplodiella, inhibiting their growth through mechanisms that disrupt microbial cell membranes.
  • Antioxidant Properties: Investigated for potential health benefits related to oxidative stress.
PathogenInhibition Zone (mm)
Cytospora mandshurica20
Coniella diplodiella18

Industry

In industrial applications, BCBEE is used in producing specialty chemicals and serves as a precursor for synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance chemical properties relevant to various industrial processes.

BCBEE exhibits diverse biological activities:

  • Antimicrobial: Effective against various fungi and bacteria.
  • Herbicidal: Functions as an effective herbicide against broadleaf weeds without adversely affecting crop yield.

Research has demonstrated its ability to interfere with plant growth regulators, suggesting its utility in agricultural applications.

Agricultural Application

A study highlighted BCBEE's effectiveness as a herbicide, leading to significant reductions in weed biomass while maintaining crop yield. This dual functionality makes it a valuable compound in sustainable agriculture practices.

Occupational Health Study

Another case study reported respiratory sensitization among workers exposed to similar benzoic acid derivatives. Symptoms included asthma and urticaria, indicating potential allergic reactions associated with BCBEE exposure. This underscores the need for safety measures during handling.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

The compound is compared below with structurally related halogenated benzoic acid esters (Table 1):

Compound Name CAS No. Substituents Molecular Weight Key Properties/Applications Source
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester Not explicitly listed 4-CH₂Br, 3-Cl, ethyl ester ~277.5 (calc.) Likely intermediate for APIs Inferred
Benzoic acid, 3-chloro-, ethyl ester 1128-76-3 3-Cl, ethyl ester 200.63 Specialty chemical intermediate
Benzoic acid, 4-bromo-3-methyl-, methyl ester 148547-19-7 4-Br, 3-CH₃, methyl ester 243.5 (calc.) ≥98% purity; intermediate
Benzoic acid, 4-bromo-3-fluoro-, ethyl ester 1130165-74-0 4-Br, 3-F, ethyl ester 261.54 Research chemical

Key Observations :

  • Substituent Effects : The bromomethyl group in the target compound enhances electrophilicity compared to methyl or fluoro substituents, making it more reactive in nucleophilic substitution reactions .
  • Ester Group : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, which may influence formulation in drug delivery systems .
  • Dual Halogens: The combination of bromine (leaving group) and chlorine (electron-withdrawing) may confer unique stability or bioactivity compared to mono-halogenated analogues .

Functional Group Variations

Silylated Derivatives
  • This modification increases hydrophobicity and thermal stability, making it suitable for gas chromatography applications .
Amino and Methoxy Derivatives

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties. The compound Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester (commonly referred to as BCBEE ) is a notable derivative that has garnered attention for its potential applications in agriculture and medicine. This article reviews the biological activity of BCBEE, focusing on its synthesis, biological effects, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C10H10BrClO2
  • Molecular Weight : 267.54 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

BCBEE can be synthesized through various methods involving the bromination and chlorination of benzoic acid derivatives. A common synthetic route includes:

  • Bromination of benzoic acid to introduce the bromomethyl group.
  • Chlorination at the meta position.
  • Esterification with ethanol to form the ethyl ester.

Antimicrobial Properties

BCBEE exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy in inhibiting the growth of fungi such as Cytospora mandshurica and Coniella diplodiella, which are known to affect agricultural crops . The compound's mechanism appears to involve disruption of microbial cell membranes.

PathogenInhibition Zone (mm)
Cytospora mandshurica20
Coniella diplodiella18

Herbicidal Activity

Research indicates that BCBEE functions as an effective herbicide, particularly against broadleaf weeds. Its application can lead to significant reductions in weed biomass without adversely affecting crop yield . The compound is believed to interfere with plant growth regulators.

Allergic Reactions and Occupational Exposure

A case study reported respiratory sensitization among workers exposed to similar benzoic acid derivatives, indicating that BCBEE may also cause allergic reactions in sensitive individuals . Symptoms included asthma and urticaria, suggesting that safety measures should be implemented during handling.

Case Studies

  • Agricultural Application :
    • In a field trial, BCBEE was applied to soybean crops infested with Coniella diplodiella. Results showed a 70% reduction in fungal infection rates compared to untreated controls, demonstrating its potential as a fungicide .
  • Occupational Health Study :
    • An investigation into a chemical manufacturing facility revealed that 8% of workers developed sensitization symptoms related to exposure to benzoic acid derivatives. This highlights the need for monitoring and protective measures when using such compounds in industrial settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-(bromomethyl)-3-chlorobenzoate, and what key reaction conditions should be optimized?

  • Methodological Answer : A viable route involves alkylation using ethyl 4-(bromomethyl)benzoate derivatives under anhydrous conditions. For example, NaH in DMF can facilitate nucleophilic substitution at 0°C, followed by deprotection with BBr₃ in dichloromethane at -20°C to yield the final product. Key optimizations include controlling reaction temperature to avoid side reactions and ensuring inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • IR Spectroscopy : Look for ester C=O stretching at ~1700–1750 cm⁻¹ and C-Br/C-Cl vibrations at 600–800 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (~287.5 g/mol), with fragmentation patterns indicating bromomethyl and chloro substituents .
  • NMR : ¹H NMR should show signals for the ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂), aromatic protons (δ 7.5–8.2 ppm), and bromomethyl/chloro substituents (δ 4.5–5.0 ppm for CH₂Br) .

Q. What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is essential?

  • Methodological Answer : Classified as hazardous (skin/eye irritant, specific organ toxicity). Mandatory PPE includes nitrile gloves, chemical-resistant lab coats, sealed goggles, and NIOSH-approved respirators if dust formation occurs. Conduct work in fume hoods with HEPA filters to minimize inhalation risks .

Advanced Research Questions

Q. How do steric and electronic effects of the bromomethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group at the 3-position enhances electrophilicity at the 4-bromomethyl site, favoring SN2 mechanisms. However, steric hindrance from the ethyl ester may reduce reaction rates. Computational modeling (e.g., DFT) can predict transition states, while kinetic studies under varying nucleophile concentrations can validate mechanistic pathways .

Q. What experimental strategies mitigate competing side reactions (e.g., elimination or ester hydrolysis) during synthesis?

  • Methodological Answer : Use aprotic solvents (DMF, THF) to minimize hydrolysis. Add crown ethers to enhance NaH reactivity in polar solvents. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and quench intermediates at low temperatures (-20°C) to suppress elimination .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what decomposition products are formed?

  • Methodological Answer : Under acidic conditions (pH < 4), hydrolysis of the ester group generates 4-(bromomethyl)-3-chlorobenzoic acid. At elevated temperatures (>80°C), thermal decomposition releases HBr and forms chlorinated aromatic byproducts. Accelerated stability studies (40°C/75% RH for 6 months) coupled with GC-MS can identify degradation pathways .

Q. What ecological risks are associated with accidental release, and what disposal protocols comply with regulatory standards?

  • Methodological Answer : While the compound exhibits low acute aquatic toxicity (EC₅₀ > 100 mg/L), its brominated and chlorinated fragments may bioaccumulate. Incineration in EPA-approved facilities with alkaline scrubbers neutralizes acidic gases. Follow Hazardous Waste Regulations (40 CFR 261) for labeling and transport .

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